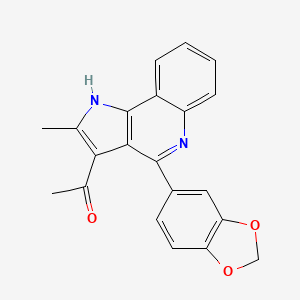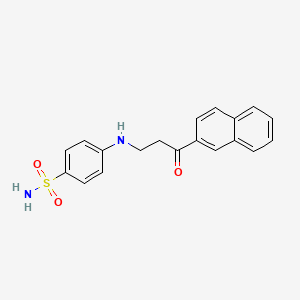
Bis(2,4-dinitrophenyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dinitrophenyl)-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an L-histidine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dinitrophenyl)-L-histidine typically involves the reaction of L-histidine with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-dinitrophenyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(2,4-dinitrophenyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying amino acids and peptides.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Bis(2,4-dinitrophenyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the 2,4-dinitrophenyl groups enhances its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4-dinitrophenyl) bipyridinium
- 2,4-Dinitrophenylhydrazine
Uniqueness
Bis(2,4-dinitrophenyl)-L-histidine is unique due to its combination of the 2,4-dinitrophenyl groups with the L-histidine molecule. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with enzymes and proteins makes it a valuable tool in biochemical research and industrial applications.
Propiedades
Fórmula molecular |
C18H13N7O10 |
|---|---|
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
(2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1 |
Clave InChI |
WOZYZMUUGRWSLF-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

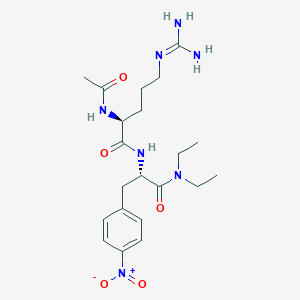

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

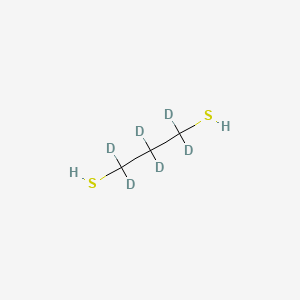
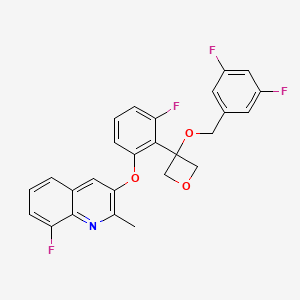

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)


